Thiothiamine hydrochloride
Overview
Description
Thiothiamine hydrochloride is a derivative of thiamine (vitamin B1), which is an essential water-soluble vitamin. It plays a crucial role in carbohydrate metabolism and is necessary for the proper functioning of the nervous system, muscles, and heart. This compound is synthesized to enhance the stability and bioavailability of thiamine, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiothiamine hydrochloride typically involves the reaction of thiamine with sulfur-containing reagents. One common method includes the oxidation of thiamine using hydrogen peroxide in the presence of hydrochloric acid. The reaction conditions are carefully controlled to ensure the formation of this compound with high purity and yield .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar methods as described above. The process includes the crystallization of thiamine sulfate, followed by its reaction with hydrochloric acid to obtain this compound. This method is advantageous due to its simplicity, ease of operation, and high controllability .
Chemical Reactions Analysis
Types of Reactions: Thiothiamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Thiothiamine can be oxidized using reagents such as hydrogen peroxide or methyl peroxy radical.
Reduction: this compound can be reduced using reducing agents like sodium borohydride under controlled conditions.
Substitution: Substitution reactions involving this compound often occur in the presence of nucleophiles, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions include thiochrome and other thiazolone derivatives, which are of significant interest in biochemical studies .
Scientific Research Applications
Thiothiamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a model compound for studying thiamine-related biochemical processes.
Biology: this compound is employed in studies related to enzyme mechanisms, particularly those involving thiamine-dependent enzymes.
Medicine: It is investigated for its potential therapeutic effects in treating thiamine deficiency-related disorders, such as beriberi and Wernicke-Korsakoff syndrome.
Mechanism of Action
Thiothiamine hydrochloride exerts its effects by acting as a coenzyme in carbohydrate metabolism. It combines with adenosine triphosphate to form thiamine pyrophosphate, which is essential for the decarboxylation of alpha-keto acids and the transketolation reactions in the pentose phosphate pathway. These processes are crucial for energy production and the synthesis of nucleic acids and neurotransmitters .
Comparison with Similar Compounds
- Thiamine chloride hydrochloride
- Thiamine mononitrate
- Benfotiamine
Comparison: Thiothiamine hydrochloride is unique due to its enhanced stability and bioavailability compared to other thiamine derivatives. While thiamine chloride hydrochloride and thiamine mononitrate are commonly used forms of thiamine, they are more susceptible to degradation under certain conditions. Benfotiamine, another derivative, is fat-soluble and has different absorption and metabolic properties compared to this compound .
Properties
IUPAC Name |
3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS2.ClH/c1-7-10(3-4-17)19-12(18)16(7)6-9-5-14-8(2)15-11(9)13;/h5,17H,3-4,6H2,1-2H3,(H2,13,14,15);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFMLLXRGZBGQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1CC2=CN=C(N=C2N)C)CCO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10714606 | |
Record name | 3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2(3H)-thione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10714606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2443-50-7 | |
Record name | 2(3H)-Thiazolethione, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2443-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiothiamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002443507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC514427 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514427 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2(3H)-thione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10714606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIOTHIAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE9DOJ7QF6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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